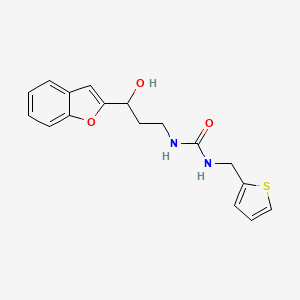
1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea, identified by its CAS number 1448133-47-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, including anticancer properties, antibacterial activity, and other pharmacological effects.
- Molecular Formula : C₁₆H₁₆N₂O₃S
- Molecular Weight : 316.4 g/mol
- Structure : The compound features a benzofuran moiety and a thiophenyl group, which are known for their roles in enhancing biological activity through various mechanisms.
Biological Activity Overview
This compound has been studied for several biological activities:
1. Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties. For example, it has shown cytotoxic effects in various cancer cell lines, including hypopharyngeal tumor cells. Its mechanism involves inducing apoptosis and inhibiting cell proliferation, which may be linked to its structural characteristics that enhance interaction with target proteins involved in cancer progression.
Case Study : In a comparative study with the standard drug bleomycin, the compound demonstrated superior cytotoxicity and apoptosis induction in FaDu cells (hypopharyngeal cancer model) . This suggests that the compound could serve as a lead structure for developing new anticancer agents.
2. Antibacterial Activity
The compound has also been evaluated for antibacterial properties. Preliminary data suggest it possesses moderate antibacterial activity against common pathogens. The minimum inhibitory concentration (MIC) values indicate effective inhibition of bacterial growth.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 256 |
This table summarizes the antibacterial efficacy of the compound against selected pathogens, highlighting its potential as an antimicrobial agent .
The biological activity of this compound is thought to be mediated through multiple pathways:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Protein Interaction : Its unique structure allows it to interact with specific protein targets involved in cell signaling and proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the benzofuran and thiophenes can significantly influence its efficacy and selectivity towards biological targets. For instance, variations in substituents on these aromatic rings can enhance binding affinity and improve pharmacokinetic properties.
Eigenschaften
IUPAC Name |
1-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-14(16-10-12-4-1-2-6-15(12)22-16)7-8-18-17(21)19-11-13-5-3-9-23-13/h1-6,9-10,14,20H,7-8,11H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNCSBXQVCLDBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)NCC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














